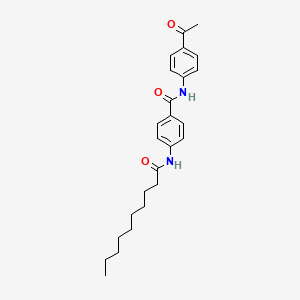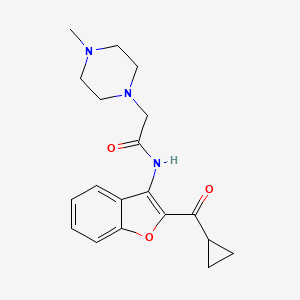![molecular formula C11H19N3S B11547475 Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone](/img/structure/B11547475.png)
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone is a chemical compound with the molecular formula C11H19N3S . It is a derivative of bicyclo[2.2.1]heptan-2-one, which is commonly known as camphor. This compound is characterized by the presence of a thiosemicarbazone group, which is known for its potential biological activities.
Preparation Methods
The synthesis of Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone typically involves the reaction of bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl- with thiosemicarbazide . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which can inhibit the activity of metalloenzymes. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 5,5,6-trimethyl-, thiosemicarbazone can be compared with other similar compounds such as:
Camphor: The parent compound, which lacks the thiosemicarbazone group.
Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-: Another derivative of camphor with different substituents.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: A compound with a different substitution pattern on the bicyclic ring . The uniqueness of this compound lies in its thiosemicarbazone group, which imparts distinct chemical and biological properties compared to its analogs.
properties
Molecular Formula |
C11H19N3S |
|---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
[(Z)-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea |
InChI |
InChI=1S/C11H19N3S/c1-6-8-4-7(11(6,2)3)5-9(8)13-14-10(12)15/h6-8H,4-5H2,1-3H3,(H3,12,14,15)/b13-9- |
InChI Key |
FFVDDDDYYODYEL-LCYFTJDESA-N |
Isomeric SMILES |
CC1C\2CC(C1(C)C)C/C2=N/NC(=S)N |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11547402.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547407.png)
![4-bromo-2-[(E)-(2-{(2E)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11547409.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547411.png)
![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547422.png)
![4-[(E)-({2-[(Naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11547434.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547437.png)

![Biphenyl-4,4'-diyl bis[4-(hexyloxy)benzoate]](/img/structure/B11547442.png)

![N-{1-[(2E)-2-(octan-2-ylidene)hydrazinyl]-1-oxo-3-phenylpropan-2-yl}benzamide (non-preferred name)](/img/structure/B11547450.png)
![2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11547451.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11547453.png)